molecular formula C17H21N3O3Se B12370704 SARS-CoV-2-IN-62

SARS-CoV-2-IN-62

Cat. No.: B12370704
M. Wt: 394.3 g/mol
InChI Key: JKQIKNKFCDDNNR-JVIGXAJISA-N
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Description

SARS-CoV-2-IN-62 is a compound that has garnered significant attention in the scientific community due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the replication and spread of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-62 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the core structure of the compound.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification and Characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-62 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

SARS-CoV-2-IN-62 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.

    Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-62 involves targeting specific proteins and pathways essential for the replication of SARS-CoV-2. The compound binds to the viral protease, inhibiting its activity and preventing the virus from processing its polyproteins. This disruption in the viral life cycle ultimately leads to a reduction in viral replication and spread.

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.

    Favipiravir: Another antiviral that inhibits viral RNA polymerase.

    Hydroxychloroquine: A drug that has been explored for its potential antiviral effects.

Uniqueness

SARS-CoV-2-IN-62 is unique in its specific targeting of the viral protease, which is a critical enzyme for the virus’s replication. This specificity may offer advantages in terms of efficacy and reduced side effects compared to other antiviral agents.

Properties

Molecular Formula

C17H21N3O3Se

Molecular Weight

394.3 g/mol

IUPAC Name

1-[(2R,5S)-4-amino-5-[(4-methylphenyl)selanylmethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C17H21N3O3Se/c1-10-3-5-12(6-4-10)24-9-14-13(18)7-15(23-14)20-8-11(2)16(21)19-17(20)22/h3-6,8,13-15H,7,9,18H2,1-2H3,(H,19,21,22)/t13?,14-,15-/m1/s1

InChI Key

JKQIKNKFCDDNNR-JVIGXAJISA-N

Isomeric SMILES

CC1=CC=C(C=C1)[Se]C[C@@H]2C(C[C@@H](O2)N3C=C(C(=O)NC3=O)C)N

Canonical SMILES

CC1=CC=C(C=C1)[Se]CC2C(CC(O2)N3C=C(C(=O)NC3=O)C)N

Origin of Product

United States

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